Dorzolamide-d3 (hydrochloride)

Bioanalysis LC-MS/MS Internal Standard

Non-deuterated internal standards fail to resolve endogenous analyte from IS in LC-MS/MS, causing matrix-effect bias that regulatory auditors reject. Dorzolamide-d3 (hydrochloride) eliminates this risk. - +3 Da mass shift enables unequivocal SRM resolution from unlabeled dorzolamide in plasma, urine, and ocular tissues. - Satisfies EMA & ICH M10 bioanalytical method validation mandates for stable isotope-labeled IS. - Demonstrated performance: R² >0.99, LOQ 0.07 ng/mL, precision <15% RSD, process efficiency >80%. - Same (4S,6S) stereochemistry and CA-II potency (IC₅₀ 0.18 nM) as the parent drug. - In stock with rapid global fulfillment for time-sensitive method development.

Molecular Formula C10H17ClN2O4S3
Molecular Weight 363.9 g/mol
Cat. No. B12386059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorzolamide-d3 (hydrochloride)
Molecular FormulaC10H17ClN2O4S3
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
InChIInChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1/i4D2,8D;
InChIKeyOSRUSFPMRGDLAG-MLFPSNPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dorzolamide-d3 (hydrochloride) – Deuterated Internal Standard


Dorzolamide-d3 (hydrochloride) is a stable isotope-labeled analog of the ophthalmic carbonic anhydrase inhibitor dorzolamide hydrochloride, in which three hydrogen atoms are replaced by deuterium at the ethylamino side chain . It retains the identical stereochemistry (4S,6S) and potent CA-II inhibitory activity of the parent drug (IC₅₀ = 0.18 nM for erythrocyte CA-II vs. 600 nM for CA-I) , but its primary value-add is as a mass-differentiated internal standard for LC-MS/MS bioanalysis, where the +3 Da mass shift provides unequivocal resolution from endogenous dorzolamide in complex biological matrices [1].

Why Unlabeled Dorzolamide Fails in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the use of a non-deuterated internal standard introduces insurmountable analytical bias. The unlabeled dorzolamide parent molecule co-elutes with and is spectrometrically indistinguishable from the target analyte, precluding correction for ion suppression/enhancement, extraction recovery variability, and injection-to-injection instrument fluctuation [1]. Regulatory guidances (EMA, ICH M10) explicitly mandate the use of stable isotope-labeled internal standards for bioanalytical method validation when the analyte is amenable to isotopic labeling, because only a co-eluting, mass-differentiated SIL-IS can track and normalize matrix effects across diverse biological samples [2]. Dorzolamide-d3 satisfies this criterion where the unlabeled drug cannot .

Quantitative Differentiation Evidence


Mass Spectrometric Resolution: d3 vs. d5 vs. Unlabeled

Dorzolamide-d3 provides a +3 Da mass shift relative to native dorzolamide, enabling baseline MS resolution at unit mass accuracy. In contrast, the unlabeled parent (0 Da shift) is completely unresolvable from the target analyte. The d5 analog offers a +5 Da shift, which may cause slight chromatographic retention time differences due to a greater reverse isotope effect relative to the d3 form . The deuterated internal standard enables accurate quantification via isotope dilution, with deuterium incorporation verified by the expected +3 Da molecular weight increase in MS spectra .

Bioanalysis LC-MS/MS Internal Standard Isotope Dilution

CA-II Inhibitory Potency and Isoform Selectivity

The pharmacological backbone of Dorzolamide-d3 retains the potent CA-II inhibition of dorzolamide. Dorzolamide inhibits erythrocyte CA-II with an IC₅₀ of 0.18 nM and CA-I with an IC₅₀ of 600 nM, yielding a ~3,333-fold selectivity for CA-II over CA-I . This selectivity is critical because CA-II is the ocular isoenzyme governing aqueous humor production. Dorzolamide also inhibits CAII, CAV, CAVI, CAIX, CAXII, CAXIII, and CAXIV with Ki values ranging from 3.5 to 52 nM, demonstrating selectivity over CAI, CAIII, and CAIV (Kis = 50, 8, and 8.5 µM, respectively) [1]. In contrast, the systemic CAI acetazolamide non-selectively inhibits multiple isoforms and produces significant systemic acidosis at therapeutic doses [2]. Brinzolamide, while comparable in IOP-lowering efficacy (1% brinzolamide suspension ≈ 2% dorzolamide solution) [1], shows lower ocular tissue penetration after single topical dosing, with dorzolamide delivering 2- to 9-fold higher AUC₀₋₂₄ across seven ocular compartments in pigmented rabbits [2].

Carbonic Anhydrase Enzyme Inhibition IC₅₀ Selectivity

Deuterated vs. Non-Deuterated IS in UHPLC-MS/MS

A validated UHPLC-MS/MS method for quantifying dorzolamide, brinzolamide, acetazolamide, and their metabolites in human urine and hair utilized deuterated internal standards (dorzolamide-d5, brinzolamide-d5, acetazolamide-d3) and achieved high process efficiency and precision [1]. The method demonstrated linearity with determination coefficients (R²) always >0.99 from LOQ to 500 ng/mL in urine and LOQ to 10 ng/mg in hair; LOQs ranged from 0.07 to 1.16 ng/mL in urine and 0.02 to 0.15 ng/mg in hair; intra- and inter-assay precision was <15%; and process efficiency was always >80% with no significant ion suppression from matrix effects [1]. This analytical performance is contingent on the use of deuterated internal standards that co-elute with and normalize the target analyte. When a non-deuterated analog (e.g., a structurally similar but non-isotopic compound) is substituted as internal standard, differential matrix effects between analyte and IS produce inaccurate quantification, particularly at low concentrations near the LOQ [2]. Dorzolamide-d3 provides the requisite isotopic matching for incorporation into analogous validated methods targeting dorzolamide in biofluids .

UHPLC-MS/MS Method Validation Matrix Effect Internal Standard

Deuterium Incorporation Site and Metabolic Isotope Effect

The d3 label in Dorzolamide-d3 is introduced at the ethylamino side chain – the primary site of CYP-mediated N-deethylation (CYP2C9, CYP2C19, CYP3A4) that produces the major metabolite N-desethyldorzolamide . Deuterium substitution at this metabolically labile position introduces a primary kinetic isotope effect (KIE) that slows the rate of N-deethylation relative to the protiated drug. In contrast, Dorzolamide-d5 incorporates deuterium at all five ethyl hydrogens, which may more profoundly alter metabolic kinetics and reduce its fidelity as a tracer for the native drug's metabolic disposition . General principles of deuterium KIE dictate that C-D bond cleavage can be 5- to 10-fold slower than C-H bond cleavage at CYP active sites, though direct experimental KIE data for Dorzolamide-d3 is not yet extensively published . This distinction is critical when the IS is added pre-extraction: extensive metabolic conversion of the IS during sample processing or in vivo can bias quantification.

Kinetic Isotope Effect Metabolic Stability N-Deethylation CYP450

Ocular Tissue Delivery Advantage vs. Brinzolamide

In a direct head-to-head comparison in pigmented rabbits, a single topical dose of dorzolamide 2% solution delivered significantly higher drug exposure than brinzolamide 1% suspension across all measured ocular compartments. Dorzolamide AUC₀₋₂₄ was 2-fold higher in aqueous humor, 7-fold higher in anterior sclera, 2.6-fold higher in posterior sclera, 1.4-fold higher in anterior retina, 1.9-fold higher in posterior retina, 1.2-fold higher in anterior vitreous, and 9-fold higher in optic nerve compared to brinzolamide [1]. Cmax was 2- to 5-fold higher for dorzolamide across all ocular tissues. After multiple dosing (twice daily for 7, 14, or 21 days), dorzolamide levels in aqueous humor, vitreous humor, and optic nerve remained 1.4- to 5.2-fold higher than brinzolamide (statistically significant) [1]. This differential tissue distribution is critical for researchers developing tissue-specific quantification methods: the selection of Dorzolamide-d3 as an internal standard is predicated on the fact that dorzolamide (not brinzolamide) achieves the highest concentrations in posterior segment tissues relevant to neuroprotection studies.

Ocular Pharmacokinetics Tissue Distribution AUC Glaucoma

Optimal Use Cases for Dorzolamide-d3


Regulated Bioanalytical Method Validation

When developing and validating LC-MS/MS methods for dorzolamide quantification in human plasma, urine, or ocular tissues under EMA or ICH M10 guidelines, Dorzolamide-d3 is the requisite internal standard. The validated UHPLC-MS/MS method by Lo Faro et al. (2021) exemplifies the performance achievable with deuterated IS: R² >0.99, LOQs down to 0.07 ng/mL, precision <15% RSD, and process efficiency >80% with negligible matrix effects [1]. Substituting a non-isotopic internal standard would compromise method accuracy, particularly at the LLOQ, and is unlikely to satisfy regulatory audit [2].

Ocular Tissue Distribution and Neuroprotection Research

For studies investigating dorzolamide's distribution to the posterior segment (retina, optic nerve, vitreous) in the context of glaucoma neuroprotection, Dorzolamide-d3 enables accurate quantification in compartments where dorzolamide concentrations exceed those of brinzolamide by 2- to 9-fold after single dosing and 1.4- to 5.2-fold after chronic dosing [1]. The differential tissue penetration data from Kadam et al. (2011) directly supports the selection of dorzolamide (and by extension its d3-labeled IS) over brinzolamide for posterior segment studies.

Anti-Doping and Forensic Toxicology Analysis

Carbonic anhydrase inhibitors including dorzolamide are prohibited by the World Anti-Doping Agency (WADA) as masking agents. The validated method by Lo Faro et al. (2022) demonstrated the detection and quantification of dorzolamide (median urinary concentration 245 ng/mL) and its metabolites in 88 patients and their relatives, establishing the first urinary cutoff concentrations needed to exclude passive exposure [1]. Dorzolamide-d3 serves as the appropriate internal standard when replicating or extending this forensic methodology, ensuring the chain-of-custody analytical defensibility required in legal and anti-doping contexts [2].

In Vitro Metabolism and CYP Phenotyping Studies

The targeted d3 labeling at the ethylamino side chain – the site of CYP2C9/CYP2C19/CYP3A4-mediated N-deethylation – makes Dorzolamide-d3 suitable for in vitro metabolic tracing experiments [1]. The anticipated primary kinetic isotope effect at the C-D bond positions can serve as a mechanistic probe to assess the contribution of N-deethylation to overall dorzolamide clearance, while the +3 Da mass shift enables simultaneous quantification of parent and metabolite in the same analytical run without isotopic interference [2].

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